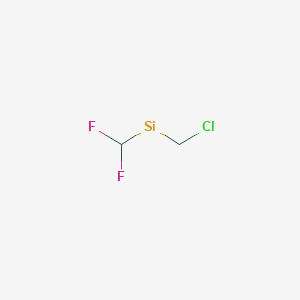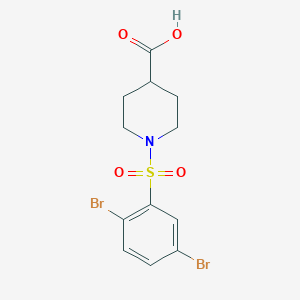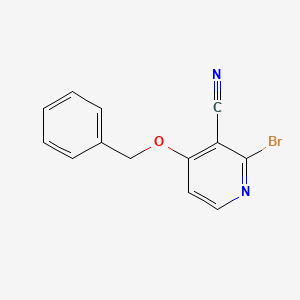
2,6-Dimethyl-4-phenyl-phenol
概要
説明
2,6-Dimethyl-4-phenyl-phenol (DMPP) is a synthetic compound that belongs to the family of phenols. It is widely used in the scientific research field due to its unique properties, which make it an ideal candidate for various applications.
科学的研究の応用
Synthesis and Characterization
- Facile Synthesis Techniques: A method for synthesizing 2-(Phenylthio)phenols, which are structurally similar to 2,6-Dimethyl-4-phenyl-phenol, has been developed using copper(I)-catalyzed tandem transformations (Xu et al., 2010).
- Structural Properties of Derivatives: Spectroscopic, thermal, and crystal structure properties of novel dyes derived from compounds like 2,6-Dimethyl-4-phenyl-phenol have been extensively studied, providing insights into the potential applications in materials science (Kocaokutgen et al., 2005).
Polymer Science and Materials
- Polymer Applications: Research into polymers like poly(2,6-dimethyl-1,4-phenylene oxide) highlights their significant potential in creating materials with desirable conductivity and low swelling ratios (Li et al., 2014).
- Oxidative Polymerization: Studies on the oxidative polymerization of phenols, including derivatives of 2,6-Dimethyl-4-phenyl-phenol, have been pivotal in developing new phenolic polymers for various applications (Kobayashi & Higashimura, 2003).
Analytical Chemistry
- Analytical Methods and Characterization: A variety of analytical methods, such as spectroscopy and thermal analysis, have been employed to characterize compounds structurally related to 2,6-Dimethyl-4-phenyl-phenol, contributing to a deeper understanding of their properties and potential applications (Moanță et al., 2015).
Environmental and Chemical Engineering
- Catalysis and Synthesis: The synthesis and reactivity of compounds related to 2,6-Dimethyl-4-phenyl-phenol, such as 2,6-dimethylphenol, in processes like ozonolysis, are crucial for understanding environmental degradation and potential applications in green chemistry (Machulek et al., 2009).
特性
IUPAC Name |
2,6-dimethyl-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDODUOTLRAEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-phenyl-phenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)




![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
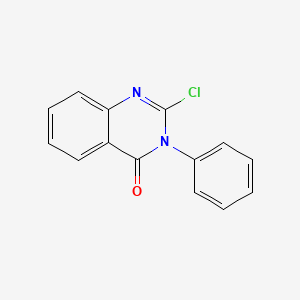
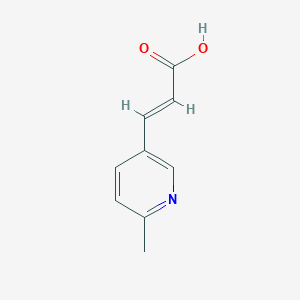
![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)
